

4-(trans-4-Pentylcyclohexyl)cyclohexanone structure elucidation

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Compound of Interest

Compound Name: 4-(trans-4-Pentylcyclohexyl)cyclohexanone

Cat. No.: B1312689

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An In-depth Technical Guide to the Structure Elucidation of 4-(trans-4-Pentylcyclohexyl)cyclohexanone

This guide provides a comprehensive, technically-grounded methodology for the complete structure elucidation of **4-(trans-4-Pentylcyclohexyl)cyclohexanone** (CAS No: 84868-02-0). It is designed for researchers, analytical scientists, and professionals in drug development and materials science who require a robust framework for structural verification. This document moves beyond a simple recitation of techniques, focusing instead on the strategic integration of analytical data to build an unassailable structural proof, emphasizing the causality behind each experimental choice and data interpretation.

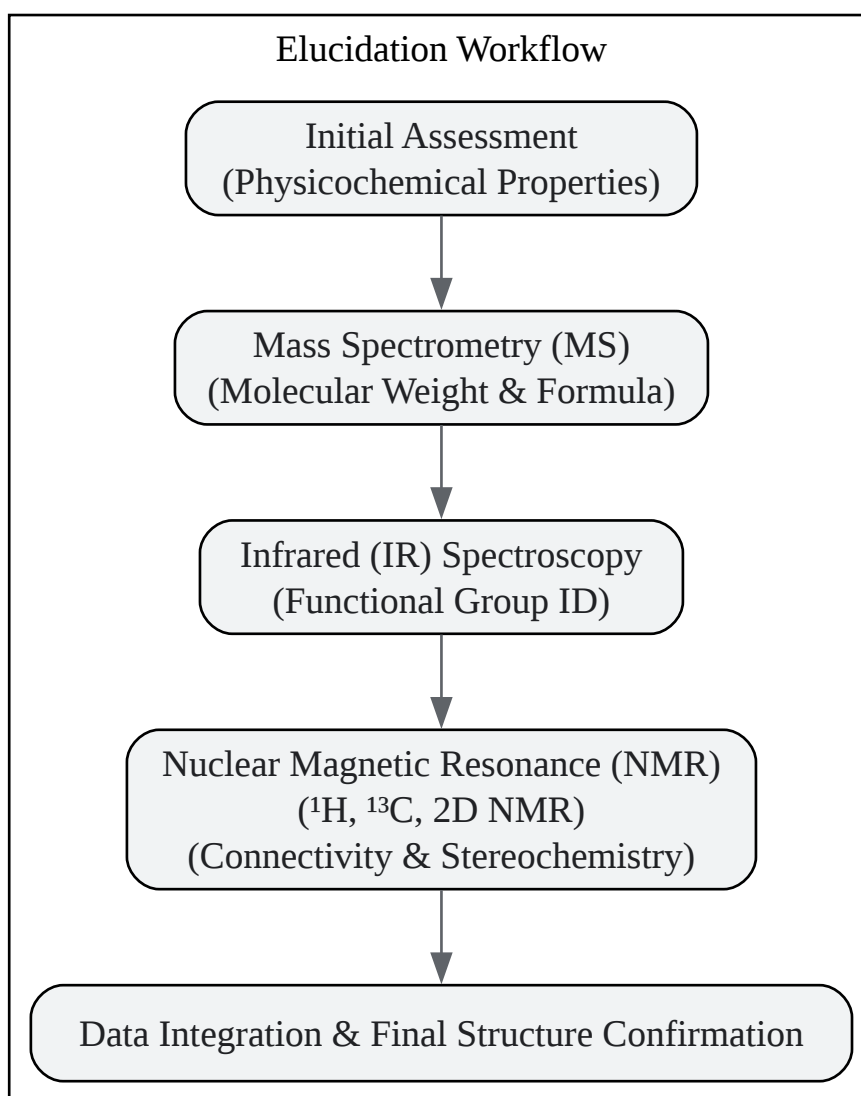
Introduction and Physicochemical Profile

4-(trans-4-Pentylcyclohexyl)cyclohexanone is a bicyclic organic compound with the molecular formula $C_{17}H_{30}O$.^[1] It is a key intermediate in various chemical syntheses, including for liquid crystals, fragrances, and preservatives.^{[1][2]} An unambiguous confirmation of its structure, particularly the trans stereochemistry of the cyclohexyl ring junction, is critical for ensuring its physicochemical properties and reactivity in subsequent applications.

Before undertaking advanced spectroscopic analysis, a summary of its known physical properties provides an essential baseline for sample identification and handling.

| Property | Value | Source |
|-------------------|--|---------------------|
| Molecular Formula | C ₁₇ H ₃₀ O | [1] |
| Molecular Weight | 250.42 g/mol | [1] |
| Appearance | White crystal or colorless liquid | [2] |
| Boiling Point | 341.6 ± 10.0 °C (Predicted) | [2] |
| Density | 0.926 ± 0.06 g/cm ³ (Predicted) | [2] |
| CAS Number | 84868-02-0 | [1] |

The elucidation process follows a multi-technique approach, where each method provides a unique and complementary piece of the structural puzzle. Our workflow is designed to be self-validating, with concordant data from all techniques required for final confirmation.



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Caption: A typical workflow for small molecule structure elucidation.

Mass Spectrometry: Establishing the Molecular Blueprint

Expertise & Experience: Mass spectrometry (MS) is the foundational step, providing the most direct evidence of the molecule's mass and elemental composition. For a compound of this nature, Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is the preferred method due to its volatility and the rich, reproducible fragmentation patterns generated by EI.

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Utilize a Gas Chromatograph equipped with a standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μ m) coupled to a Mass Spectrometer.
- GC Method:
 - Injector Temperature: 250°C
 - Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
 - Carrier Gas: Helium, constant flow of 1 mL/min.
- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: 230°C.

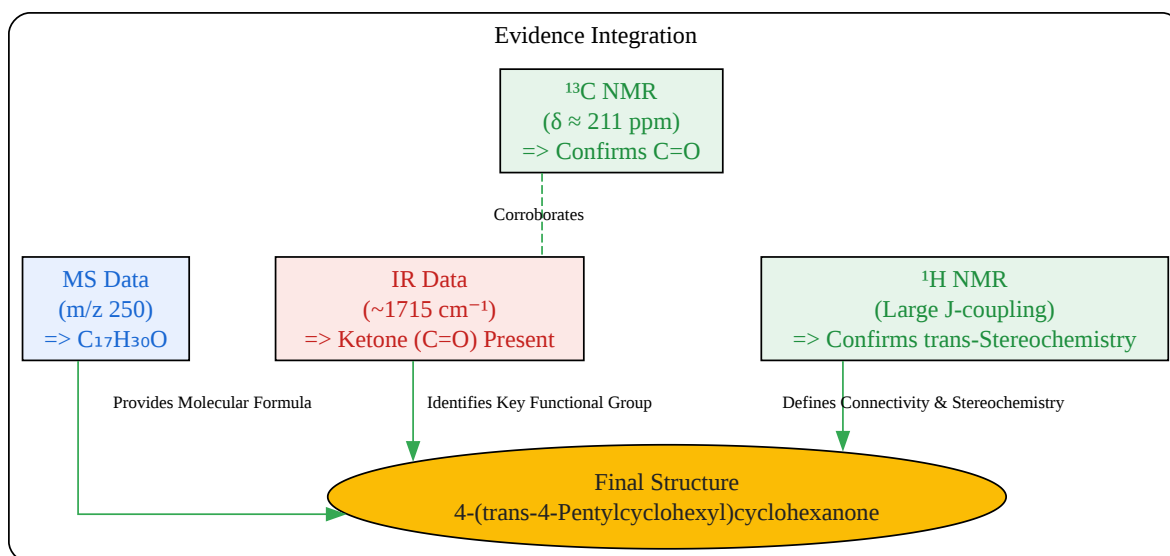
Data Interpretation & Trustworthiness

The primary objective is to identify the molecular ion peak ($M^{+\bullet}$). For **4-(trans-4-Pentylcyclohexyl)cyclohexanone**, this is expected at m/z 250. The presence of this peak, corresponding to the molecular weight of $C_{17}H_{30}O$, provides the first piece of structural evidence.^[1]

High-resolution mass spectrometry (HRMS) would further validate the molecular formula by providing an exact mass (calculated: 250.2297) with high accuracy, distinguishing it from other potential elemental compositions.

Fragmentation Analysis (Self-Validation): The fragmentation pattern must be consistent with the proposed structure. Key fragments provide corroborating evidence for the different structural

motifs. While specific spectra for the target molecule are not widely published, we can predict major fragmentation pathways based on the structure and data from similar bicyclohexyl compounds.[3][4]



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